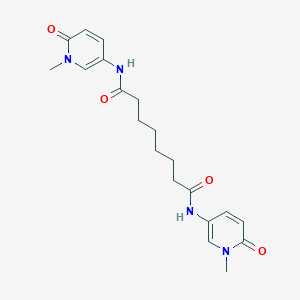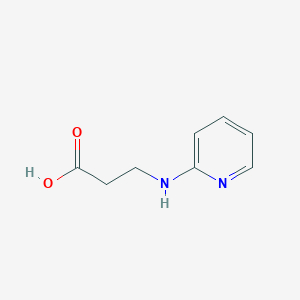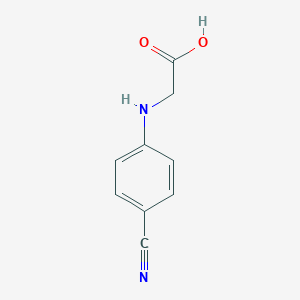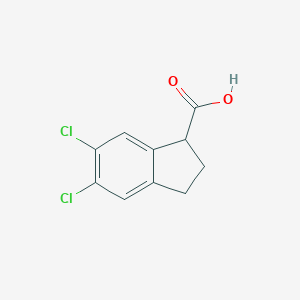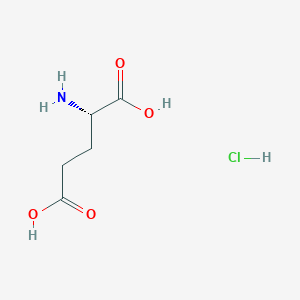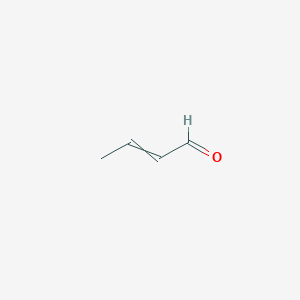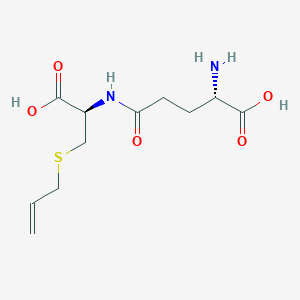![molecular formula C9H17NO2S B125633 tert-butyl N-[(3S)-thiolan-3-yl]carbamate CAS No. 144710-45-2](/img/structure/B125633.png)
tert-butyl N-[(3S)-thiolan-3-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(3S)-thiolan-3-yl]carbamate is a chemical compound that has been widely studied for its potential use in various scientific research applications. This compound is also known as S-tert-butyl (3R)-3-[(tert-butoxycarbonyl)amino]-1,2-epoxypropylcarbamate, and has the molecular formula C11H21NO5S. In
Mechanism Of Action
The exact mechanism of action of tert-butyl N-[(3S)-thiolan-3-yl]carbamate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the biosynthesis of important cellular components. This leads to a decrease in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
Tert-butyl N-[(3S)-thiolan-3-yl]carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to have antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages And Limitations For Lab Experiments
One of the main advantages of tert-butyl N-[(3S)-thiolan-3-yl]carbamate is its excellent solubility in water and other solvents. This makes it easy to work with in the laboratory. However, one of the limitations of this compound is its relatively low stability. It is sensitive to moisture and light, which can lead to degradation over time.
Future Directions
There are several future directions for further research on tert-butyl N-[(3S)-thiolan-3-yl]carbamate. One area of research is the development of new drug delivery systems based on this compound. Another area of research is the study of its potential use as a prodrug for anticancer agents. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases.
Synthesis Methods
The synthesis of tert-butyl N-[(3S)-thiolan-3-yl]carbamate involves the reaction between (3S)-thiolan-3-amine and tert-butyl (2R)-2-[(tert-butoxycarbonyl)amino]-1,2-epoxypropylcarbamate. The reaction is carried out in the presence of a catalyst such as triethylamine or diisopropylethylamine. The reaction yields tert-butyl N-[(3S)-thiolan-3-yl]carbamate as a white solid with a yield of around 80%.
Scientific Research Applications
Tert-butyl N-[(3S)-thiolan-3-yl]carbamate has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of drug delivery. The compound has been shown to have excellent solubility in water and other solvents, which makes it an ideal candidate for use in drug delivery systems. It has also been studied for its potential use as a prodrug for anticancer agents.
properties
CAS RN |
144710-45-2 |
|---|---|
Product Name |
tert-butyl N-[(3S)-thiolan-3-yl]carbamate |
Molecular Formula |
C9H17NO2S |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
tert-butyl N-[(3S)-thiolan-3-yl]carbamate |
InChI |
InChI=1S/C9H17NO2S/c1-9(2,3)12-8(11)10-7-4-5-13-6-7/h7H,4-6H2,1-3H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
QEPHTDYJBATZED-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCSC1 |
SMILES |
CC(C)(C)OC(=O)NC1CCSC1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCSC1 |
synonyms |
Carbamic acid, (tetrahydro-3-thienyl)-, 1,1-dimethylethyl ester, (S)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



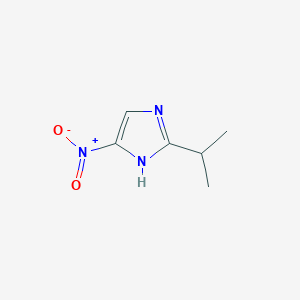
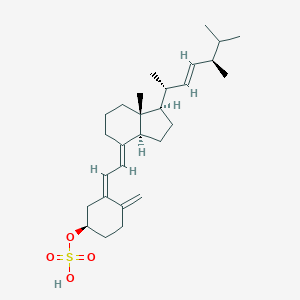
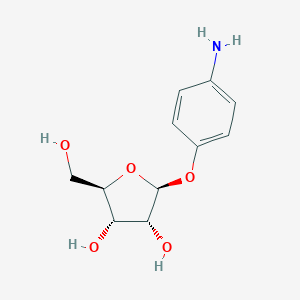
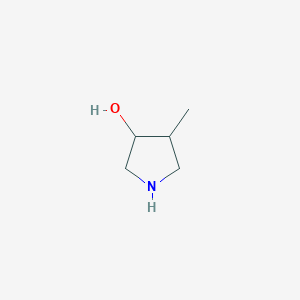
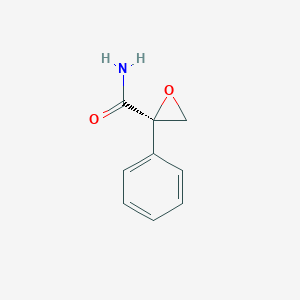
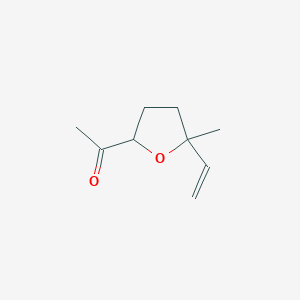
![(3R,3Ar,6R,6aS)-6-fluoro-3-hydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B125564.png)
